Titanium(III) oxide

Overview

Description

Titanium(III) oxide, also known as dititanium trioxide, is an inorganic compound with the chemical formula Ti₂O₃. It is a black semiconducting solid that adopts the corundum structure, similar to aluminum oxide. This compound is notable for its unique electronic properties, transitioning from a semiconducting to a metallic conducting state at around 200°C .

Preparation Methods

Titanium(III) oxide is typically synthesized by reducing titanium dioxide with titanium metal at high temperatures, around 1600°C . The reaction can be represented as:

TiO2+Ti→Ti2O3

In industrial settings, the preparation of this compound involves the reduction of titanium dioxide using hydrogen, carbon, or other reducing agents. The process requires precise control of temperature and atmosphere to ensure the correct stoichiometry and phase of the product .

Chemical Reactions Analysis

Titanium(III) oxide undergoes various chemical reactions, including:

- this compound reacts with oxygen to form titanium dioxide:

Oxidation: Ti2O3+O2→2TiO2

Reduction: It can be reduced further to lower oxidation states using strong reducing agents.

Substitution: This compound can participate in substitution reactions with other metal oxides, forming mixed oxides.

Common reagents used in these reactions include oxygen, hydrogen, and various metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Titanium(III) oxide has several scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.

Biology and Medicine: this compound’s biocompatibility makes it suitable for use in medical implants and prosthetics.

Industry: It is employed in the production of ceramics, glass, and as a pigment in paints.

Mechanism of Action

The mechanism of action of titanium(III) oxide involves its ability to transition between semiconducting and metallic states. This property is exploited in various applications, such as catalysis and electronic devices. The compound’s reactivity with oxidizing agents and its ability to form mixed oxides also contribute to its functionality in different contexts .

Comparison with Similar Compounds

Titanium(III) oxide can be compared with other titanium oxides, such as:

Titanium(IV) oxide (TiO₂): Unlike this compound, titanium(IV) oxide is a white, highly stable compound used extensively as a pigment and in photocatalysis.

Titanium(II) oxide (TiO): This compound is less stable and more reactive than this compound, often used in specialized chemical reactions.

This compound’s unique ability to transition between semiconducting and metallic states, along with its specific reactivity, sets it apart from other titanium oxides .

Biological Activity

Titanium(III) oxide (Ti2O3) is a compound that has garnered attention in various fields, particularly in biomedicine and materials science, due to its unique properties and biological activities. This article explores the biological activity of this compound, presenting findings from recent studies, case analyses, and relevant data.

Overview of this compound

This compound is a member of the titanium oxide family, which includes TiO, TiO2, and Ti3O5. It exhibits distinct chemical and physical properties that make it suitable for various applications, including catalysis, electronics, and biomedical uses. The biological activity of this compound is primarily linked to its effects on cellular processes and interactions with biological systems.

Synthesis and Characterization

Recent studies have focused on synthesizing this compound nanoparticles (Ti2O3 NPs) using various methods. For instance, one study synthesized Ti2O3 NPs through a sol-gel process, resulting in particles approximately 100 nm in size. The characterization of these nanoparticles revealed their crystalline nature and stability under different conditions .

Biological Activity

The biological activity of this compound encompasses several aspects:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of titanium oxides. Ti2O3 has shown significant activity against various pathogenic bacteria. A notable study reported that titanium oxide nanoparticles exhibited superior antimicrobial activity against Gram-positive bacteria compared to Gram-negative strains. This property is attributed to the generation of reactive oxygen species (ROS) upon UV irradiation, which disrupts bacterial cell membranes .

Cytotoxicity Studies

Research has demonstrated that this compound can influence cancer cell viability. In vitro assays conducted on human cancer cell lines such as HepG-2 (liver), Caco-2 (colon), and MDA-MB 231 (breast) revealed IC50 values of 8.5 µg/mL for HepG-2, 11.0 µg/mL for Caco-2, and 18.7 µg/mL for MDA-MB 231 cells. These findings indicate that Ti2O3 possesses potential as an anticancer agent .

Osteogenic Activity

The application of this compound in bone regeneration has also been explored. Studies on thermally oxidized titanium implants showed enhanced osteogenic activity when compared to untreated surfaces. Cells cultured on these oxidized surfaces demonstrated improved adhesion, proliferation, and differentiation into osteoblasts, suggesting that Ti2O3 can promote osseointegration in bone tissue engineering .

Case Studies

- Antimicrobial Efficacy : A study synthesized TiO2 nanoparticles using propolis extract and assessed their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a higher efficacy against Gram-positive bacteria, highlighting the potential use of TiO2 in medical applications to combat infections .

- Cytotoxic Effects on Cancer Cells : In a comparative study of various titanium oxides, Ti2O3 was found to induce apoptosis in cancer cells through ROS generation, leading to cell cycle arrest at the G1 phase. This mechanism presents a promising avenue for cancer therapy development .

- Bone Regeneration : An in vivo study evaluated the performance of titanium implants coated with TiO2 in a rabbit model. The results showed improved bone-to-implant contact and enhanced new bone formation around the implants compared to control groups .

Table 1: Antimicrobial Activity of Titanium Oxide Nanoparticles

| Bacterial Strain | Zone of Inhibition (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 8.5 |

| Escherichia coli | 15 | 11.0 |

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG-2 | 8.5 |

| Caco-2 | 11.0 |

| MDA-MB 231 | 18.7 |

Properties

IUPAC Name |

oxo(oxotitaniooxy)titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUJEMVIKWQAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

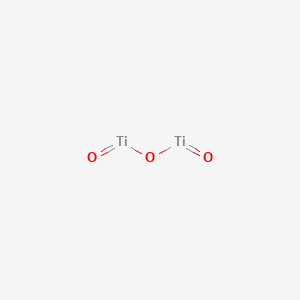

Canonical SMILES |

O=[Ti]O[Ti]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ti2O3, O3Ti2 | |

| Record name | Titanium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [Alfa Aesar MSDS] | |

| Record name | Dititanium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1344-54-3 | |

| Record name | Titanium oxide (Ti2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dititanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Titanium(III) oxide exhibits potential as an adsorbent for removing organic pollutants from water. For instance, researchers have successfully synthesized this compound doped with meta-aminophenol formaldehyde magnetic microspheres (Ti2O3/mAPF MMSs). These microspheres demonstrate effective adsorption of methyl violet dye from simulated water samples. []

A: this compound can be fabricated into highly ordered nanotube arrays (TNTAs) through electrochemical anodization. These TNTAs offer a large surface area and enhance charge transport, making them promising photoanodes for photocatalytic applications like water splitting. []

A: this compound can be directly synthesized in a single step using spark-plasma sintering (SPS) by reacting a mixture of rutile/anatase and titanium powders. This method yields a compact, bulk material after treatment at 1473 K for 180 minutes. The resulting this compound exhibits a semiconductor-to-metal transition above 400 K, displaying metallic-like electrical and thermal conductivity at higher temperatures. []

A: A novel in situ redox reaction between reductive this compound and metal salt precursors in aqueous solution enables controllable loading of ultrafine noble metal nanoparticles onto this compound. This technique facilitates the creation of noble metal/Titanium(III) oxide nanocomposites featuring uniform metal dispersion, tunable particle size, and narrow size distribution. []

A: Yes, research suggests that this compound nanosheets exhibit reversible Li-storage capabilities, indicating their potential for use in lithium-ion batteries. []

A: this compound, due to its high refractive index, is a key component in the creation of metallic luster pigments. These pigments typically consist of aluminum substrate plates with a thickness ranging from 1 to 50 nm, coated with a metal oxide layer, including this compound. This structure contributes to the pigment's enhanced coverage, reduced combustibility, and lower explosion risk. []

A: Research investigating the crystal chemistry and magnetic properties of rare-earth Titanium(III) oxides, such as GdTiO3, DyTiO3, HoTiO3, ErTiO3, and LuTiO3, provides valuable insights into the fundamental behavior of these materials. [] These studies are crucial for understanding their potential applications in various fields.

A: Incorporating this compound nanoparticles (NPs) into carbon foam (CF)-based phase change composites significantly improves their thermal properties and functionalities. The CF skeleton, coated with this compound NPs and infused with n-eicosane, exhibits enhanced leakage-proof characteristics, superior thermal reliability, improved temperature regulation, and notable photo-thermal conversion capabilities. []

A: Yes, research suggests that controlled surface modification of 2D Ti3C2 MXene flakes with this compound (Ti2O3) can influence their cytotoxicity. Specifically, sonication followed by mild oxidation in water at 60°C can lead to the formation of a superficial Ti2O3 layer on the MXene flakes. This modification renders them selectively toxic to cancer cells compared to non-malignant cells, highlighting their potential in targeted cancer therapies. []

A: While this compound nanoparticles hold promise in various applications, it's crucial to investigate their potential toxicity. Studies have shown that exposure to titanium nanoparticles, including this compound, can induce cytotoxicity in human alveolar epithelial and pharynx cell lines. This cytotoxicity is dose- and time-dependent and is linked to changes in gene expression related to DNA damage, oxidative stress, and apoptosis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.